

Comprehensive Analytical Characterization of 4-(2-Methoxyethoxy)benzotrile: A Multi-technique Approach

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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)benzotrile

CAS No.: 80407-66-5

Cat. No.: B1353073

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Abstract

This guide provides a comprehensive suite of analytical methodologies for the robust characterization of **4-(2-Methoxyethoxy)benzotrile**, a key intermediate in various synthetic applications, including pharmaceutical development. We present detailed, field-proven protocols for identity, purity, and structural confirmation using a multi-technique platform encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, with references to established pharmacopeial standards. This document is intended to equip researchers and drug development professionals with the necessary tools for comprehensive quality assessment and regulatory compliance.

Introduction and Physicochemical Profile

4-(2-Methoxyethoxy)benzotrile is an aromatic compound featuring a nitrile group and a methoxyethoxy side chain. These functional groups make it a versatile building block in organic synthesis. Accurate and precise analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products, particularly in the pharmaceutical industry where intermediates must be rigorously controlled.

The analytical strategy for this molecule must address its key structural features: the aromatic ring, the polar nitrile group, and the flexible ether linkage. This necessitates a combination of chromatographic techniques for separation and purity assessment, alongside spectroscopic methods for unambiguous structural elucidation.

Table 1: Physicochemical Properties of **4-(2-Methoxyethoxy)benzotrile** and Related Analogues

Property	Value (for 4-(2-Methoxyethoxy)benzotrile)	Reference / Analogue Data
IUPAC Name	4-(2-methoxyethoxy)benzotrile	N/A
Molecular Formula	C ₁₀ H ₁₁ NO ₂	Calculated
Molecular Weight	177.20 g/mol	Calculated
Appearance	Expected to be a white to off-white solid	Based on similar compounds like 4-Methoxybenzotrile[1]
Key Functional Groups	Nitrile (-C≡N), Ether (R-O-R'), Aromatic Ring	Structural Analysis
Solubility	Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)	Inferred from structural analogues[2]
UV λ _{max}	~240-250 nm (in Acetonitrile/Water)	Estimated based on the benzotrile chromophore

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of chemical substances by separating the main component from any impurities or related compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

Rationale: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds like **4-(2-Methoxyethoxy)benzonitrile**. The C18 stationary phase provides sufficient hydrophobic interaction with the aromatic ring, while a polar mobile phase (e.g., acetonitrile-water) allows for effective elution and separation from potential impurities, which may vary in polarity. UV detection is ideal due to the strong absorbance of the benzonitrile chromophore.

Protocol: HPLC-UV Purity Determination

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 3.5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 85% B
 - 15-18 min: 85% B
 - 18-18.1 min: 85% to 30% B
 - 18.1-25 min: 30% B (Re-equilibration)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Detection Wavelength: 245 nm.
- Injection Volume: 5 μ L.
- Sample Preparation:
 - Prepare a stock solution of **4-(2-Methoxyethoxy)benzotrile** at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
 - For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.
- System Suitability Testing (SST):
 - In accordance with USP <621>, perform five replicate injections of the standard solution.
[5][6][7]
 - Acceptance Criteria:
 - Relative Standard Deviation (RSD) of the peak area \leq 2.0%.
 - Tailing factor \leq 2.0.
 - Theoretical plates (N) \geq 2000.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[8] It is ideal for detecting residual solvents from the synthesis process and for confirming the identity of the main peak via its mass spectrum. The thermal stability of **4-(2-Methoxyethoxy)benzotrile** allows for its analysis by GC without degradation. The mass spectrometer provides definitive molecular weight information and a fragmentation pattern that serves as a chemical fingerprint.[9]

Protocol: GC-MS Identity and Volatile Impurity Analysis

- Instrumentation:

- Gas chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole).
- Chromatographic Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Inlet Temperature: 250 °C.
 - Injection Mode: Split (50:1).
 - Injection Volume: 1 μ L.
 - Oven Temperature Program:
 - Initial: 80 °C, hold for 2 min.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40-450 amu.
- Sample Preparation:
 - Prepare a solution of **4-(2-Methoxyethoxy)benzotrile** at approximately 1.0 mg/mL in Dichloromethane.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural determination. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and optionally 2D spectra like COSY and HSQC for full assignment.
- Expected Spectral Features:
 - ^1H NMR:
 - Two doublets in the aromatic region (approx. 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
 - Two triplets in the ethoxy region (approx. 3.8-4.2 ppm), corresponding to the -O-CH₂-CH₂-O- protons.
 - A singlet for the methoxy (-OCH₃) protons (approx. 3.4 ppm).
 - ^{13}C NMR:
 - A signal for the nitrile carbon (approx. 119 ppm).
 - Six distinct signals for the aromatic carbons.

- Signals for the two ethoxy carbons and one methoxy carbon in the aliphatic region (approx. 59-71 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

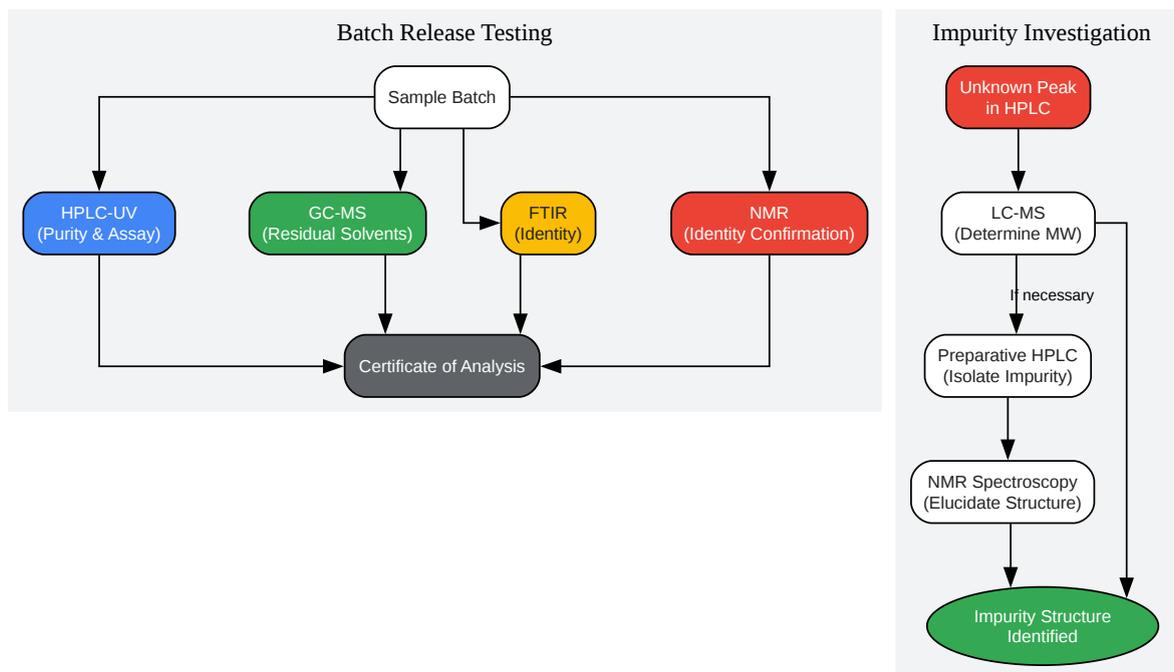
Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a unique fingerprint for the molecule.[\[10\]](#)

Protocol: FTIR Analysis

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder. Alternatively, prepare a KBr pellet.
- Instrumentation: FTIR spectrometer.
- Data Acquisition: Scan from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:
 - $\sim 2225 \text{ cm}^{-1}$: Sharp, strong absorption from the nitrile ($-\text{C}\equiv\text{N}$) stretch.[\[11\]](#)
 - $\sim 3050\text{-}3100 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2850\text{-}2950 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methoxy and ethoxy groups.
 - $\sim 1600, \sim 1500 \text{ cm}^{-1}$: Aromatic C=C ring stretching.
 - $\sim 1250 \text{ cm}^{-1}$ & $\sim 1100 \text{ cm}^{-1}$: Strong C-O (ether) stretching.

Integrated Analytical Workflow

A robust characterization strategy integrates these techniques into a logical workflow. The diagram below illustrates a typical process for batch release and impurity identification.



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Caption: Integrated workflow for batch release and impurity identification.

Method Validation Principles

All quantitative methods, particularly the HPLC assay, must be validated to ensure they are suitable for their intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]

Table 2: Summary of Validation Parameters for HPLC Assay Method

Parameter	Purpose	Typical Experiment
Specificity	To ensure the signal is from the analyte only.	Analyze placebo, known impurities, and stressed samples. Peak purity analysis using DAD.
Linearity	To confirm a proportional response over a defined range.	Analyze a minimum of 5 concentrations (e.g., 50-150% of nominal). Plot response vs. concentration.
Accuracy	To measure the closeness of results to the true value.	Perform recovery studies by spiking placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).
Precision	To assess the degree of scatter between measurements.	Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).
LOD / LOQ	To determine the lowest concentration that can be detected/quantified.	Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.
Robustness	To check the method's reliability with small, deliberate variations.	Vary parameters like flow rate ($\pm 10\%$), column temperature ($\pm 5^\circ\text{C}$), and mobile phase composition ($\pm 2\%$).

Conclusion

The analytical characterization of **4-(2-Methoxyethoxy)benzonitrile** requires a multi-faceted approach. The protocols detailed in this application note provide a robust framework for confirming the identity, structure, and purity of this important chemical intermediate. By combining chromatographic separation with definitive spectroscopic analysis and adhering to

established validation principles, researchers and developers can ensure the highest quality standards are met, supporting successful and compliant drug development programs.

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